molecular formula C12H13ClN2O3 B15065027 2-Chloro-6,7-diethoxyquinazolin-4(1H)-one

2-Chloro-6,7-diethoxyquinazolin-4(1H)-one

Cat. No.: B15065027
M. Wt: 268.69 g/mol
InChI Key: KSIUSMFRQQKWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6,7-diethoxyquinazolin-4(1H)-one is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-diethoxyquinazolin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-chloro-6,7-diethoxyaniline with formamide or formic acid derivatives. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-diethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace the chlorine atom with other substituents, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

2-Chloro-6,7-diethoxyquinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-diethoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6,7-dimethoxyquinazolin-4(1H)-one
  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline
  • 6,7-Dimethoxy-2,4-quinazolinedione

Uniqueness

2-Chloro-6,7-diethoxyquinazolin-4(1H)-one is unique due to its specific ethoxy substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

2-chloro-6,7-diethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C12H13ClN2O3/c1-3-17-9-5-7-8(6-10(9)18-4-2)14-12(13)15-11(7)16/h5-6H,3-4H2,1-2H3,(H,14,15,16)

InChI Key

KSIUSMFRQQKWKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)NC(=N2)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.